Cas no 1314896-75-7 (2-amino-3-hydroxy-4-methoxybutanoic acid)
2-amino-3-hydroxy-4-methoxybutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-hydroxy-4-methoxybutanoic acid
- EN300-1859787
- AKOS006363090
- SCHEMBL11426783
- 1314896-75-7
-
- Inchi: 1S/C5H11NO4/c1-10-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)
- InChI Key: AABUNZBAERLSJP-UHFFFAOYSA-N
- SMILES: OC(COC)C(C(=O)O)N
Computed Properties
- Exact Mass: 149.06880783g/mol
- Monoisotopic Mass: 149.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.1
- Topological Polar Surface Area: 92.8Ų
2-amino-3-hydroxy-4-methoxybutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1859787-0.05g |
2-amino-3-hydroxy-4-methoxybutanoic acid |
1314896-75-7 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1859787-0.1g |
2-amino-3-hydroxy-4-methoxybutanoic acid |
1314896-75-7 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1859787-0.25g |
2-amino-3-hydroxy-4-methoxybutanoic acid |
1314896-75-7 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1859787-0.5g |
2-amino-3-hydroxy-4-methoxybutanoic acid |
1314896-75-7 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1859787-1.0g |
2-amino-3-hydroxy-4-methoxybutanoic acid |
1314896-75-7 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1859787-2.5g |
2-amino-3-hydroxy-4-methoxybutanoic acid |
1314896-75-7 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1859787-5.0g |
2-amino-3-hydroxy-4-methoxybutanoic acid |
1314896-75-7 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1859787-10.0g |
2-amino-3-hydroxy-4-methoxybutanoic acid |
1314896-75-7 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1859787-1g |
2-amino-3-hydroxy-4-methoxybutanoic acid |
1314896-75-7 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1859787-5g |
2-amino-3-hydroxy-4-methoxybutanoic acid |
1314896-75-7 | 5g |
$2235.0 | 2023-09-18 |
2-amino-3-hydroxy-4-methoxybutanoic acid Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-amino-3-hydroxy-4-methoxybutanoic acid
2-Amino-3-Hydroxy-4-Methoxybutanoic Acid: A Comprehensive Overview
The compound with CAS No. 1314896-75-7, commonly referred to as 2-amino-3-hydroxy-4-methoxybutanoic acid, is a significant molecule in the field of organic chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. Recent studies have highlighted its role in metabolic pathways, drug development, and as a precursor for advanced materials. This article delves into the latest research findings, structural insights, and practical applications of 2-amino-3-hydroxy-4-methoxybutanoic acid.
2-Amino-3-hydroxy-4-methoxybutanoic acid is an amino acid derivative characterized by its four-carbon backbone with functional groups at specific positions. The presence of an amino group (-NH₂) at position 2, a hydroxyl group (-OH) at position 3, and a methoxy group (-OCH₃) at position 4 imparts unique chemical and biological properties to the molecule. These functional groups facilitate various chemical reactions, making it a versatile building block in organic synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-amino-3-hydroxy-4-methoxybutanoic acid through both enzymatic and chemical methods. Researchers have explored the use of biocatalysts, such as recombinant enzymes, to achieve high yields and enantioselectivity. These methods not only enhance the sustainability of production processes but also align with the growing demand for green chemistry practices.
In terms of biological applications, 2-amino-3-hydroxy-4-methoxybutanoic acid has been identified as a key intermediate in metabolic pathways. Studies have shown that this compound plays a role in the biosynthesis of secondary metabolites in certain microorganisms. Its ability to participate in complex biochemical reactions underscores its importance in understanding cellular processes and developing novel therapeutic agents.
The pharmacological potential of 2-amino-3-hydroxy-4-methoxybutanoic acid has also been explored in recent years. Preclinical studies suggest that this compound exhibits antioxidant and anti-inflammatory properties, making it a promising candidate for drug development. Researchers are investigating its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders.
Beyond biology, 2-amino-3-hydroxy-4-methoxybutanoic acid has found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials hold potential for applications in gas storage, catalysis, and sensing technologies.
In conclusion, 2-amino-3-hydroxy-4-methoxybutanoic acid (CAS No. 1314896-75-7) is a multifaceted compound with diverse applications across various scientific disciplines. From its role in metabolic pathways to its potential as a drug candidate and material precursor, this molecule continues to be a subject of intense research interest. As advancements in synthetic methods and biological understanding progress, the future of 2-amino-3-hydroxy-4-methoxybutanoic acid looks promising, with new discoveries likely to expand its utility further.
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